Glycidol-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

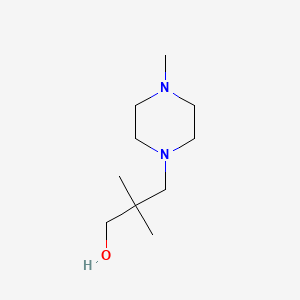

Glycidol-d5 is a synthetic derivative of glycerol and is a stable, colorless compound with no discernible odor . It readily dissolves in both water and organic solvents . It’s widely employed as a reagent in the field of biochemistry, where it’s thought to function as a catalyst in specific biochemical reactions .

Synthesis Analysis

One-pot glycidol synthesis has been demonstrated via trans-esterification between glycerol and dimethyl carbonate, using commercially available sodium methoxide as a catalyst . An excellent glycerol conversion (99%) and remarkable glycidol yield (75%) was obtained using this method .

Molecular Structure Analysis

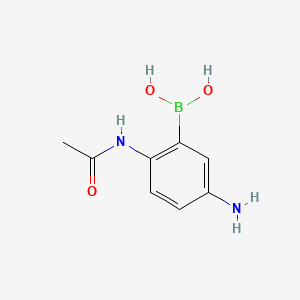

The molecular formula of Glycidol-d5 is C3H6O2 . It has a molecular weight of 79.11 g/mol . The IUPAC name is dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol .

Chemical Reactions Analysis

Glycidol-d5 has been used in the analysis of MCPD and Glycidyl Esters in edible oils and fats . The method involved fast alkaline transesterification and 13C-correction for glycidol overestimation .

Physical And Chemical Properties Analysis

Glycidol-d5 has a molecular weight of 79.11 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 1 . The Exact Mass is 79.068163160 g/mol and the Monoisotopic Mass is also 79.068163160 g/mol .

Mechanism of Action

Safety and Hazards

Glycidol, the non-deuterated form of Glycidol-d5, is known to irritate the skin, eyes, and mucous membranes and depress the central nervous system in humans . It induces mutations in human lymphocytes and is reasonably anticipated to be a human carcinogen . It’s advisable to avoid exposure, avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

Future Directions

Glycidol-d5, also known as Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol, is a product in the category of Stable Isotope Labeled Glycidyl Esters . It has potential applications in the analysis of MCPD and Glycidyl Esters in edible oils and fats . It’s also been used in the determination of glycidol in e-liquids and emissions from e-cigarettes .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Glycidol-d5 can be achieved through the epoxidation of allyl alcohol-d5 using a peracid as the oxidizing agent. This reaction can be performed under mild conditions and provides a high yield of the desired product.", "Starting Materials": [ "Allyl alcohol-d5", "Peracid (e.g. peracetic acid, m-chloroperbenzoic acid)" ], "Reaction": [ "Allyl alcohol-d5 is mixed with the peracid in a suitable solvent, such as dichloromethane or acetic acid", "The reaction mixture is stirred at room temperature for several hours", "The resulting mixture is then quenched with a suitable reagent, such as sodium bisulfite or sodium thiosulfate", "The product is extracted from the reaction mixture using a suitable solvent, such as diethyl ether or ethyl acetate", "The solvent is removed under reduced pressure to yield Glycidol-d5 as a colorless liquid" ] } | |

CAS RN |

1246819-20-4 |

Product Name |

Glycidol-d5 |

Molecular Formula |

C3H6O2 |

Molecular Weight |

79.11 |

IUPAC Name |

dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol |

InChI |

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D |

InChI Key |

CTKINSOISVBQLD-UXXIZXEISA-N |

SMILES |

C1C(O1)CO |

synonyms |

2-Oxiranemethanol-d5; 2,3-Epoxy-1-propanol-d5; Oxiranemethanol-d5; (RS)-Glycidol-d5; (+/-)-2,3-Epoxy-1-propanol-d5; (+/-)-Glycidol-d5; 1-Hydroxy-2,3-epoxypropane-d5; 2-(Hydroxymethyl)oxirane-d5; Epihydrin-d5 Alcohol; Epiol OH-d5; Glycide-d5; Glycidyl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)